molecular formula C22H14Br2Cl2N2 B10916922 3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorobenzyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorobenzyl)-1H-pyrazole

Cat. No.: B10916922
M. Wt: 537.1 g/mol
InChI Key: HLFYTVLMIPSYSX-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings and the pyrazole ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorobenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the bromine substituents: Bromination of the phenyl rings can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

    Chlorination of the pyrazole ring: Chlorination can be performed using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Attachment of the chlorobenzyl group: This step involves the reaction of the chlorinated pyrazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride (AlCl3).

    Oxidation reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be due to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorobenzyl)-1H-pyrazole lies in its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity, stability, or reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H14Br2Cl2N2

Molecular Weight

537.1 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1-[(4-chlorophenyl)methyl]pyrazole

InChI

InChI=1S/C22H14Br2Cl2N2/c23-17-7-3-15(4-8-17)21-20(26)22(16-5-9-18(24)10-6-16)28(27-21)13-14-1-11-19(25)12-2-14/h1-12H,13H2

InChI Key

HLFYTVLMIPSYSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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